

# The Role of Creatine Supplementation in Non-Athletic Populations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Creatine, an endogenously produced nitrogenous organic acid, has long been established as a cornerstone of athletic performance enhancement. Its role in rapidly regenerating adenosine triphosphate (ATP) within muscle tissue is well-documented. However, a growing body of scientific evidence is illuminating the significant therapeutic potential of creatine supplementation in a diverse range of non-athletic populations. This technical guide provides a comprehensive overview of the current research, focusing on the molecular mechanisms, experimental evidence, and potential clinical applications of creatine beyond the realm of sports nutrition. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for various pathologies.

#### **Core Mechanisms of Action**

**Creatine** exerts its physiological effects through several key mechanisms, primarily centered around cellular energy metabolism. The phospho**creatine** (PCr) system acts as a temporal and spatial energy buffer, crucial in tissues with high and fluctuating energy demands such as the brain and skeletal muscle.[1][2]



# The Phosphocreatine Shuttle and Bioenergetic Enhancement

The fundamental role of **creatine** lies in its ability to accept a phosphate group from ATP, forming phospho**creatine** in a reaction catalyzed by **creatine** kinase (CK).[1][2] This reservoir of high-energy phosphate can then rapidly regenerate ATP from adenosine diphosphate (ADP) during periods of high metabolic demand.[1][2] This "phospho**creatine** shuttle" is critical for maintaining cellular energy homeostasis. In non-athletic contexts, this bioenergetic enhancement is being explored for its neuroprotective and myoprotective effects.

# Signaling Pathways Modulated by Creatine Supplementation

Beyond its direct role in energy buffering, **creatine** supplementation has been shown to modulate several key signaling pathways implicated in cellular growth, stress resistance, and inflammation.

- AMPK Signaling: Creatine supplementation has been demonstrated to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][4]
   Activated AMPK can shift glucose metabolism towards oxidation and reduce lactate production.[3][4] This has implications for conditions associated with impaired glucose metabolism.
- mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a central regulator of muscle protein synthesis and hypertrophy. Creatine supplementation has been shown to enhance the activation of the Akt/mTOR pathway, potentially by upregulating insulin-like growth factor 1 (IGF-1) signaling and increasing the phosphorylation of downstream targets like p70S6K.[5][6][7][8][9] This mechanism is particularly relevant for combating age-related muscle loss (sarcopenia).
- BDNF Signaling: Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein for neuroplasticity, learning, and mood regulation.[10] Preclinical studies suggest that creatine may increase hippocampal BDNF expression and activate related signaling pathways such as Akt/PI3K and mTOR.[10][11] This provides a potential mechanism for the observed cognitive and antidepressant effects of creatine.



### **Experimental Evidence in Non-Athletic Populations**

The therapeutic potential of **creatine** is being investigated across a spectrum of conditions. The following sections summarize key findings from clinical trials and experimental studies.

### **Cognitive Function and Neurodegenerative Diseases**

Impaired brain energy metabolism is a hallmark of several neurodegenerative diseases. **Creatine**'s ability to bolster cerebral energy reserves has made it a compelling candidate for neuroprotective therapies.

Alzheimer's Disease: A pilot study investigating high-dose **creatine** monohydrate (20 g/day) in patients with Alzheimer's disease found the supplementation to be feasible and associated with an 11% increase in brain total **creatine** levels.[12][13][14][15] Preliminary results indicated improvements in some cognitive domains, including total and fluid cognition.[12][15]

. Table 1: Effects of Creatine Supplementation on Cognitive Function in Alzheimer's Disease

| Outcome Measure                 | Baseline (Mean ±<br>SD) | 8 Weeks (Mean ±<br>SD) | p-value |
|---------------------------------|-------------------------|------------------------|---------|
| Brain Total Creatine<br>(tCr)   | -                       | +11%                   | <0.001  |
| Total Cognition Composite Score | -                       | Improved               | 0.02    |
| Fluid Cognition Composite Score | -                       | Improved               | 0.004   |
| List Sorting                    | -                       | Improved               | 0.001   |
| Oral Reading                    | -                       | Improved               | <0.001  |
| Flanker Inhibitory<br>Control   | -                       | Improved               | 0.05    |

Data extracted from a single-arm pilot trial.[12][15]







Mild Cognitive Impairment in Older Adults: Ongoing clinical trials are investigating the effects of **creatine** supplementation, both alone and in combination with resistance training, on cognition, brain health, and physical function in older adults with mild cognitive impairment.[16][17][18] [19] These studies aim to elucidate the potential of **creatine** to mitigate age-related cognitive decline.

Traumatic Brain Injury (TBI): Preclinical studies in animal models have shown that **creatine** supplementation prior to TBI can reduce cortical damage by protecting mitochondrial function. [20][21] Clinical studies in children and adolescents with severe TBI have suggested that **creatine** supplementation may improve recovery and reduce post-concussive symptoms.[22] A daily dose of 0.4 g/kg of **creatine** for six months was administered in one such study.[21]

#### **Mental Health Disorders**

Disruptions in brain bioenergetics have been implicated in the pathophysiology of mood disorders.

Major Depressive Disorder (MDD): Several studies have explored **creatine** as an adjunctive therapy for MDD. A randomized, double-blind, placebo-controlled trial in women with MDD who were taking a selective serotonin reuptake inhibitor (SSRI) found that augmentation with 5 g/day of **creatine** led to significantly greater improvements in Hamilton Depression Rating Scale (HAM-D) scores as early as week 2 of treatment.[2][23] Another 8-week randomized controlled trial where participants received cognitive behavioral therapy found that daily supplementation with 5 grams of **creatine** monohydrate improved depression symptoms more than a placebo.[24]

. Table 2: Efficacy of **Creatine** Augmentation in Women with Major Depressive Disorder on SSRI Treatment



| Time Point | Creatine + SSRI<br>(HAM-D Score) | Placebo + SSRI<br>(HAM-D Score) | p-value |
|------------|----------------------------------|---------------------------------|---------|
| Week 2     | Significant<br>Improvement       | Less Improvement                | <0.05   |
| Week 4     | Continued<br>Improvement         | Less Improvement                | <0.05   |
| Week 8     | Maintained<br>Improvement        | Less Improvement                | <0.05   |

Data from a randomized, double-blind, placebo-controlled trial.[2][23]

### Sarcopenia and Age-Related Muscle Decline

The age-related loss of muscle mass and function, known as sarcopenia, is a major public health concern. **Creatine** supplementation, particularly when combined with resistance training, has shown promise in mitigating these effects. A meta-analysis of 22 studies with 721 participants revealed that **creatine** supplementation during resistance training resulted in a 1.37 kg greater increase in lean mass compared to placebo.[25] Supplementation protocols typically involve a loading phase of 20 g/day for 5-7 days, followed by a maintenance dose of 3-5 g/day .[26]

. Table 3: Effect of **Creatine** Supplementation with Resistance Training on Lean Mass in Older Adults

| Intervention                   | Mean Increase in Lean<br>Mass (kg) | 95% Confidence Interval |
|--------------------------------|------------------------------------|-------------------------|
| Creatine + Resistance Training | 1.37                               | 0.97 - 1.76             |
| Placebo + Resistance Training  | -                                  | -                       |

Data from a meta-analysis of 22 original studies.[25]

## Fibromyalgia and Chronic Fatigue Syndrome



These complex, multi-symptom disorders are often characterized by energy dysregulation.

Fibromyalgia: A 16-week, randomized, double-blind, placebo-controlled trial in patients with fibromyalgia demonstrated that **creatine** supplementation led to a significant increase in intramuscular phospho**creatine** content (+80.3% vs. -2.7% in the placebo group).[27][28][29] [30][31] This was accompanied by improvements in upper and lower body muscle strength.[27] [28][29][30][31] However, there were no significant changes in pain, cognitive function, or quality of life in this particular study.[27][28][31]

. Table 4: Effects of Creatine Supplementation in Patients with Fibromyalgia

| Outcome Measure                | Creatine Group<br>(Change) | Placebo Group<br>(Change) | p-value |
|--------------------------------|----------------------------|---------------------------|---------|
| Muscle Phosphocreatine Content | +80.3%                     | -2.7%                     | 0.04    |
| Leg Press Strength             | +9.8%                      | -0.5%                     | 0.02    |
| Chest Press Strength           | +1.2%                      | -7.2%                     | 0.002   |
| Isometric Strength             | +6.4%                      | -3.2%                     | 0.007   |

Data from a 16-week randomized, double-blind, placebo-controlled trial.[27][28][30]

Chronic Fatigue Syndrome (ME/CFS): Emerging research suggests that **creatine** metabolism may be altered in individuals with ME/CFS. While large-scale clinical trials are lacking, smaller studies and case reports indicate that **creatine** supplementation may help improve symptoms of fatigue and brain fog.

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and advancement of research. The following are examples of experimental protocols from key studies cited in this guide.



# Protocol 1: Creatine Supplementation in Alzheimer's Disease

- Study Design: Single-arm, open-label pilot trial.[15]
- Participants: 20 individuals with a diagnosis of Alzheimer's Disease.[15]
- Intervention: 20 g/day of creatine monohydrate for 8 weeks.[15]
- Primary Outcome Measures: Feasibility (compliance with the intervention) and change in serum creatine levels.[15]
- Secondary Outcome Measures: Change in brain total creatine measured by magnetic resonance spectroscopy (MRS) and cognitive function assessed using the National Institutes of Health (NIH) Toolbox and the Mini-Mental State Examination (MMSE).[15]

# Protocol 2: Creatine Augmentation for Major Depressive Disorder

- Study Design: Randomized, double-blind, placebo-controlled trial.[2][23]
- Participants: 52 women with a diagnosis of Major Depressive Disorder who were currently receiving a stable dose of a selective serotonin reuptake inhibitor (SSRI).[23]
- Intervention: 5 g/day of creatine monohydrate or a matching placebo, in addition to their ongoing SSRI treatment, for 8 weeks.[2][23]
- Primary Outcome Measure: Change in the Hamilton Depression Rating Scale (HAM-D) score from baseline to the end of the study.[2][23]
- Secondary Outcome Measures: Response and remission rates, scores on other depression and anxiety scales.

#### **Protocol 3: Creatine Supplementation in Fibromyalgia**

- Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[27][28][30]
- Participants: Patients diagnosed with fibromyalgia.[27][28][30]



- Intervention: A loading phase of creatine monohydrate (dosage not specified in the abstract) followed by a maintenance phase for a total of 16 weeks, compared to a placebo group.[27]
   [28][30]
- Outcome Measures: Muscle phosphorylcreatine content (measured by 31P magnetic resonance spectroscopy), muscle function (leg press and chest press strength, isometric strength), aerobic conditioning, cognitive function, quality of sleep, quality of life, and kidney function.[27][28][30]

# Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for a clinical trial investigating **creatine** supplementation.





Click to download full resolution via product page

Caption: Overview of **creatine**'s mechanisms of action.





Click to download full resolution via product page

Caption: A typical randomized controlled trial workflow.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 2. A randomized, double-blind placebo-controlled trial of oral creatine monohydrate augmentation for enhanced response to a selective serotonin reuptake inhibitor in women with major depressive disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. sportsmedoa.com [sportsmedoa.com]
- 6. sportsmedoa.com [sportsmedoa.com]
- 7. researchgate.net [researchgate.net]
- 8. creatine-supplementation-and-akt-mtor-pathway-unraveling-the-connection-for-optimal-muscle-performance Ask this paper | Bohrium [bohrium.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Boost Brain Health Naturally: How Creatine Increases BDNF Levels Coalition Chicago [coalitionchicago.com]
- 11. Subchronic administration of creatine produces antidepressant-like effect by modulating hippocampal signaling pathway mediated by FNDC5/BDNF/Akt in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medpagetoday.com [medpagetoday.com]
- 13. Creatine shows potential to boost cognition in Alzheimer's patients [kumc.edu]
- 14. Creatine Supplement Improves Memory in People with Alzheimer's: New Pilot Study [nad.com]
- 15. Creatine monohydrate pilot in Alzheimer's: Feasibility, brain creatine, and cognition PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Creatine and Resistance Training in Older Adults With Mild Cognitive Impairment | Clinical Research Trial Listing [centerwatch.com]
- 18. Creatine and Resistance Training for Mild Cognitive Impairment · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Potential for use of creatine supplementation following mild traumatic brain injury PMC [pmc.ncbi.nlm.nih.gov]







- 21. mdpi.com [mdpi.com]
- 22. Creatine Nutrition and Traumatic Brain Injury NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. examine.com [examine.com]
- 25. mdpi.com [mdpi.com]
- 26. news-medical.net [news-medical.net]
- 27. Creatine supplementation in fibromyalgia: a randomized, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. jinfiniti.com [jinfiniti.com]
- 30. gwern.net [gwern.net]
- 31. medscape.com [medscape.com]
- To cite this document: BenchChem. [The Role of Creatine Supplementation in Non-Athletic Populations: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669601#investigation-of-creatine-s-role-in-non-athletic-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com